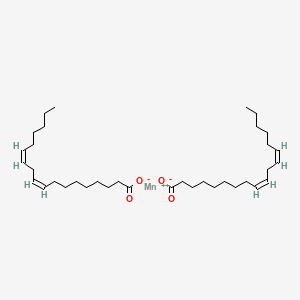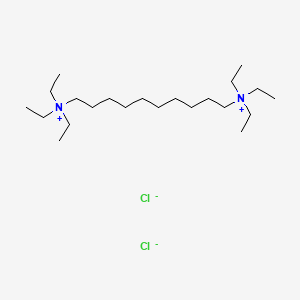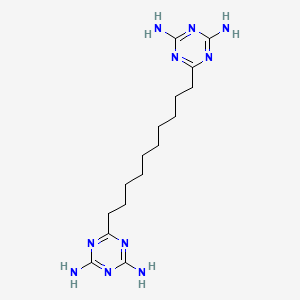
6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C16H28N10 and a molecular weight of 360.471 g/mol . This compound is characterized by the presence of two 1,3,5-triazine rings connected by a decane chain. It is known for its applications in various fields, including chromatography and pharmacokinetics .
準備方法
The synthesis of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) typically involves the reaction of 1,10-decanediamine with cyanuric chloride under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) has several scientific research applications:
Biology: The compound is utilized in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
作用機序
The mechanism of action of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine rings can form hydrogen bonds and π-π interactions with target molecules, leading to the stabilization of complexes. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways .
類似化合物との比較
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) can be compared with other similar compounds such as:
6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine): This compound has a phenylene linker instead of a decane chain, which affects its solubility and reactivity.
6,6’-(1,10-Decanediyl)bis(1,3,5-triazine-2,4-diamine): This is a synonym for the compound and shares identical properties.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: This compound has a different functional group and is used in the preparation of optode membranes for sodium-selective electrodes.
The uniqueness of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) lies in its specific structure, which provides distinct chemical and physical properties, making it suitable for a wide range of applications.
特性
CAS番号 |
77442-84-3 |
|---|---|
分子式 |
C16H28N10 |
分子量 |
360.46 g/mol |
IUPAC名 |
6-[10-(4,6-diamino-1,3,5-triazin-2-yl)decyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H28N10/c17-13-21-11(22-14(18)25-13)9-7-5-3-1-2-4-6-8-10-12-23-15(19)26-16(20)24-12/h1-10H2,(H4,17,18,21,22,25)(H4,19,20,23,24,26) |
InChIキー |
NJMHCYOBRBPKCZ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCC1=NC(=NC(=N1)N)N)CCCCC2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


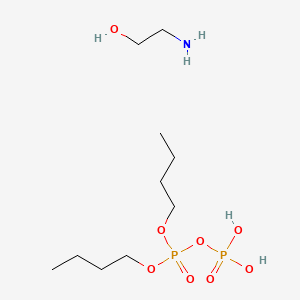
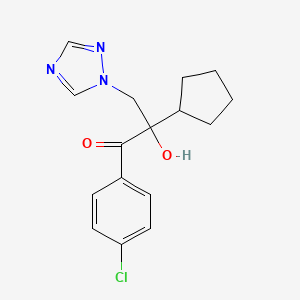
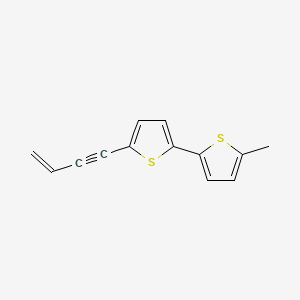


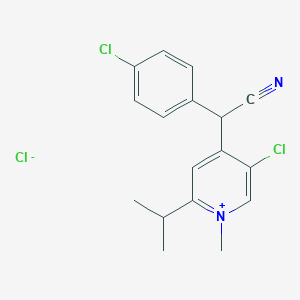
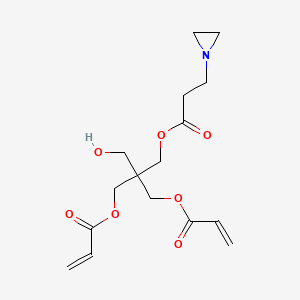
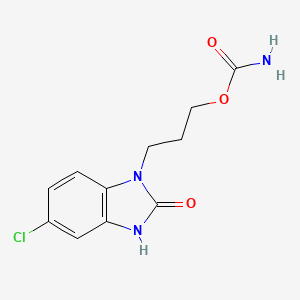
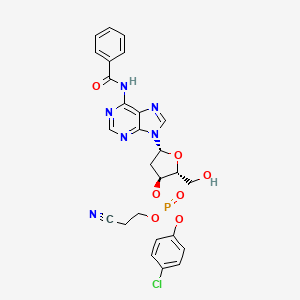
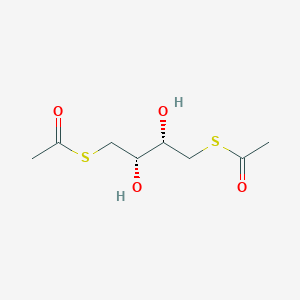
![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)

